molecular formula C10H13NOS B6496524 Acetamide, N-(4,5,6,7-tetrahydrobenzo[b]thien-2-yl)- CAS No. 14770-80-0

Acetamide, N-(4,5,6,7-tetrahydrobenzo[b]thien-2-yl)-

Cat. No.: B6496524
CAS No.: 14770-80-0
M. Wt: 195.28 g/mol
InChI Key: DCLNLGZBUXXBQM-UHFFFAOYSA-N
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Description

Acetamide, N-(4,5,6,7-tetrahydrobenzo[b]thien-2-yl)- is a compound that belongs to the class of heterocyclic compounds containing a thiophene ring fused to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N-(4,5,6,7-tetrahydrobenzo[b]thien-2-yl)- can be achieved through several methods. One common approach involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions. For instance, the direct treatment of amines with methyl cyanoacetate without solvent at room temperature can yield the target compound . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .

Industrial Production Methods

Industrial production methods for this compound typically involve solvent-free reactions due to their efficiency and cost-effectiveness. The fusion of aryl amines with ethyl cyanoacetate is one of the widely used methods in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Acetamide, N-(4,5,6,7-tetrahydrobenzo[b]thien-2-yl)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can yield various reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where different substituents replace the existing groups on the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include phenacyl bromide, triethylamine, and active methylene reagents. For example, the cyclo condensation of the compound with phenacyl bromide in boiling ethanol using triethylamine as a catalyst can produce pyrrole derivatives .

Major Products Formed

The major products formed from these reactions include various heterocyclic compounds, such as pyrrole derivatives and oxopyridine derivatives .

Scientific Research Applications

Acetamide, N-(4,5,6,7-tetrahydrobenzo[b]thien-2-yl)- has several scientific research applications:

    Chemistry: It is used as a precursor for the synthesis of various heterocyclic compounds.

    Biology: The compound has shown potential biological activities, making it a subject of interest for biochemists.

    Medicine: Its derivatives are being explored for their potential therapeutic applications.

    Industry: The compound is used in the production of various industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to Acetamide, N-(4,5,6,7-tetrahydrobenzo[b]thien-2-yl)- include:

Uniqueness

What sets Acetamide, N-(4,5,6,7-tetrahydrobenzo[b]thien-2-yl)- apart from similar compounds is its unique structure, which allows it to participate in a variety of chemical reactions and form diverse derivatives. This versatility makes it a valuable compound in scientific research and industrial applications.

Properties

IUPAC Name

N-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NOS/c1-7(12)11-10-6-8-4-2-3-5-9(8)13-10/h6H,2-5H2,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCLNLGZBUXXBQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC2=C(S1)CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901234726
Record name N-(4,5,6,7-Tetrahydrobenzo[b]thien-2-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901234726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14770-80-0
Record name N-(4,5,6,7-Tetrahydrobenzo[b]thien-2-yl)acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14770-80-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(4,5,6,7-Tetrahydrobenzo[b]thien-2-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901234726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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